molecular formula C24H24N4O4S B2866513 N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 1147292-73-6

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

Cat. No.: B2866513
CAS No.: 1147292-73-6
M. Wt: 464.54
InChI Key: RYAAQGNIQVOVNL-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a synthetic organic compound with the CAS registry number 1147292-73-6 . Its molecular formula is C24H24N4O4S, and it has a molecular weight of 464.5 g/mol . This compound features a complex structure that incorporates a quinazolin-4-one core, a 3,4-dimethoxyphenyl group, and a distinctive 1-cyano-1-cyclopropylethyl moiety . Quinazoline derivatives are recognized in scientific literature as a valuable scaffold in medicinal chemistry, with documented research into a wide range of biological activities . Researchers are investigating similar compounds for their potential as inhibitors of various biological targets, such as the Na+/H+ exchanger isoform 1 (NHE-1) . The structural features of this compound, including the electron-withdrawing nitrile group and the lipophilic cyclopropyl ring, may influence its physicochemical properties and interaction with biological systems. This reagent is provided for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-24(14-25,15-8-9-15)27-21(29)13-33-23-26-18-7-5-4-6-17(18)22(30)28(23)16-10-11-19(31-2)20(12-16)32-3/h4-7,10-12,15H,8-9,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAAQGNIQVOVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, mechanism of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : 871224-81-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The common synthetic route includes:

  • Formation of Intermediate : The reaction of 1-cyano-1-cyclopropylethylamine with 3,4-dimethoxybenzaldehyde.
  • Final Product Formation : Subsequent reactions with methylamine and acetic anhydride yield the target compound.

Biological Activity

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, including:

  • Cyclooxygenase (COX) : Inhibitors of COX are crucial in managing inflammation and pain.
  • Janus Kinase (JAK) : JAK inhibitors are significant in treating various autoimmune diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The cyano group can form hydrogen bonds with active site residues of target enzymes, enhancing binding affinity.
  • Structural Modulation : The cyclopropyl and dimethoxyphenyl groups contribute to the overall pharmacophore, influencing the compound's specificity and efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various quinazoline derivatives. This compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

Study 2: COX Inhibition

In another investigation focusing on COX inhibitors, this compound was found to significantly reduce COX-2 activity in vitro. The structure-activity relationship (SAR) analysis suggested that modifications to the dimethoxyphenyl group could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValueReference
AnticancerBreast Cancer Cells5 µM
AnticancerLung Cancer Cells7 µM
COX InhibitionCOX-210 µM

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative aryl substituents:

Compound Name Quinazolinone Substituent Key Properties/Effects
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide 3,4-Dimethoxyphenyl Enhanced solubility due to methoxy H-bond acceptors; electron-donating effects
N-(3,5-Dichloropyridin-2-yl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide 2,4-Dimethylphenyl Increased lipophilicity; steric hindrance from methyl groups
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Electron-withdrawing Cl groups reduce solubility; potential halogen bonding

Key Insights :

  • Methoxy groups improve aqueous solubility compared to chloro or methyl substituents.
  • Chlorophenyl derivatives (e.g., ) exhibit higher melting points (~459–461 K) due to stronger intermolecular forces (e.g., halogen interactions) .

Variations in the Acetamide Side Chain

The 1-cyano-1-cyclopropylethyl group on the acetamide nitrogen contrasts with other nitrogen substituents:

Compound Name Acetamide Substituent Structural Impact
This compound 1-Cyano-1-cyclopropylethyl Introduces steric bulk and electron-withdrawing effects; may influence bioavailability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl Planar heterocycle enhances coordination ability (e.g., metal binding)
[2-(3,4-Dimethoxyphenyl)ethyl]azanium derivatives 3,4-Dimethoxyphenethyl Quaternary ammonium structure increases polarity and crystallinity

Key Insights :

  • The cyano group may increase metabolic stability but reduce membrane permeability.

Crystallographic and Conformational Analysis

  • The title compound’s 3,4-dimethoxyphenyl group likely induces a twisted conformation relative to the quinazolinone core, as seen in analogs with dichlorophenyl substituents (e.g., 61.8° dihedral angle in ) .
  • Crystallographic data for dimethoxyphenyl-containing compounds (e.g., ) show monoclinic packing (space group P21/c), with hydrogen-bonded dimers influencing stability .

Research Implications

  • Thiazole analogs () highlight antimicrobial applications .
  • Synthetic Utility : The sulfanylacetamide moiety allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

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